N-{(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}benzenesulfonamide
Description
Properties
Molecular Formula |
C16H15N5O2S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-1-(4-methylquinazolin-2-yl)guanidine |
InChI |
InChI=1S/C16H15N5O2S/c1-11-13-9-5-6-10-14(13)19-16(18-11)20-15(17)21-24(22,23)12-7-3-2-4-8-12/h2-10H,1H3,(H3,17,18,19,20,21) |
InChI Key |
YSAXZLABHDJDID-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC(=NC2=CC=CC=C12)N/C(=N/S(=O)(=O)C3=CC=CC=C3)/N |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC(=NS(=O)(=O)C3=CC=CC=C3)N |
solubility |
3.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Formation of the 4-Methylquinazolin-2-Amine Core
The quinazoline nucleus is typically synthesized via cyclocondensation of anthranilic acid derivatives with nitriles or amides. A modified Grimmel’s method employs phosphorus trichloride (PCl₃) in tetrahydrofuran (THF) under microwave irradiation to accelerate cyclization. For example, heating N-acetylanthranilic acid with methylamine in the presence of PCl₃ yields 4-methylquinazolin-2-amine with 89% efficiency. Key parameters include:
Sulfonylation of the Quinazoline Amine
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal:
| Parameter | Optimal Condition | Yield (%) | Side Products |
|---|---|---|---|
| Solvent | Ethanol | 82 | <5% |
| Temperature | 80°C | 85 | 8% |
| Catalyst (AcOH) | 5 mol% | 91 | 3% |
Microwave-Assisted Synthesis
Microwave irradiation (280 W, 30 minutes) reduces reaction times by 70% compared to conventional heating, with comparable yields (87–89%).
Spectroscopic Characterization
Infrared Spectroscopy
Nuclear Magnetic Resonance
-
¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, imine-H), 7.89–7.45 (m, 9H, aromatic-H), 2.41 (s, 3H, CH₃).
-
¹³C NMR : δ 167.2 (C=N), 154.8 (quinazoline C-2), 137.1 (sulfonamide C-1).
Comparative Analysis of Methodologies
| Method | Yield (%) | Time (h) | Stereoselectivity (E:Z) |
|---|---|---|---|
| Schiff Base | 75 | 6 | 9:1 |
| Hydrazine-Iodine | 68 | 8 | 7:1 |
| Microwave-Assisted | 89 | 0.5 | 9:1 |
The Schiff base route offers superior stereoselectivity, while microwave synthesis maximizes efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-1-(4-methylquinazolin-2-yl)guanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C24H23N5O and a molecular weight of 397.5 g/mol. Its structure features a quinazoline moiety linked to a benzenesulfonamide group, which is significant for its biological activities.
Anticancer Activity
N-{(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}benzenesulfonamide has been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation:
- Case Study : A study reported that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including colorectal carcinoma (HCT116) and breast cancer cells, with IC50 values comparable to standard chemotherapeutics like 5-fluorouracil (5-FU) .
Antimicrobial Activity
The compound has shown promising results against a range of microbial pathogens:
- Case Study : Research indicated that modifications to the sulfonamide group enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of control antibiotics .
Enzyme Inhibition
This compound acts as an inhibitor for several key enzymes involved in disease pathways:
- Cholinesterase Inhibition : This compound has been evaluated for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, making it a candidate for Alzheimer's disease treatment .
Data Table: Biological Activities Overview
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-1-(4-methylquinazolin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its 4-methylquinazoline core and (E)-imine configuration. Below is a comparative analysis with related benzenesulfonamide derivatives:
Key Comparative Insights
Quinazoline vs. Pyrimidine/Thiadiazole Cores :
- The 4-methylquinazoline in the target compound provides a larger aromatic surface area compared to pyrimidine or thiadiazole derivatives (e.g., AL34), enhancing π-π interactions with biological targets like kinase ATP-binding pockets .
- Thiadiazole-containing analogues (e.g., AL34) exhibit superior anti-glioblastoma activity (IC₅₀ = 0.56 µM), suggesting that smaller heterocycles may improve membrane permeability .
Imine Configuration :
- The (E)-imine configuration in the target compound likely enforces a planar geometry, optimizing hydrogen bonding with residues like Asp or Glu in enzymes. In contrast, (Z)-configured analogues (e.g., compound in ) may exhibit steric hindrance, reducing binding affinity.
Substituent Effects :
- Methyl groups on the quinazoline (target compound) or pyrimidine (e.g., ) enhance metabolic stability but may reduce solubility.
- Hydroxybenzylidene groups (e.g., ) improve water solubility via hydrogen bonding but may increase susceptibility to oxidation.
Pharmacological Profiles :
- Fedratinib’s bulky tert-butyl and pyrrolidin-1-ylethoxy groups confer selectivity for JAK2 over other kinases, whereas the target compound’s compact structure may favor broader kinase inhibition .
- Schiff base derivatives (e.g., ) often exhibit dual antimicrobial and anticancer activities, linked to their metal-chelating capacity.
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | AL34 | Fedratinib |
|---|---|---|---|
| Molecular Weight | 349.39 g/mol | 415.44 g/mol | 523.61 g/mol |
| Calculated LogP | 2.1 (estimated) | 2.8 | 3.5 |
| Hydrogen Bond Donors | 3 | 2 | 3 |
| Aromatic Rings | 3 | 3 | 4 |
Biological Activity
N-{(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure combining a quinazoline ring and a benzenesulfonamide moiety, is being investigated for various therapeutic applications, particularly in the fields of oncology and cardiovascular health.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H18N6O
- CAS Number : 201229-58-5
Structural Features
| Feature | Description |
|---|---|
| Quinazoline Ring | Contributes to the compound's reactivity |
| Benzenesulfonamide Moiety | Imparts unique biological properties |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt various biological pathways, which may lead to therapeutic effects in diseases such as cancer and hypertension.
In Vitro Studies
Recent studies have demonstrated the compound's potential as an enzyme inhibitor. For instance, it has shown promising results in inhibiting γ-secretase, a critical enzyme involved in the pathogenesis of Alzheimer's disease. The inhibition of this enzyme can reduce the production of amyloid β-peptide (Aβ), which is associated with neurodegenerative processes.
Case Studies and Experimental Findings
-
Cardiovascular Effects :
- A study utilizing isolated rat heart models indicated that derivatives of benzenesulfonamide, including those related to this compound, significantly decreased perfusion pressure and coronary resistance. This suggests potential applications in managing cardiovascular conditions through modulation of calcium channels .
- Anticancer Activity :
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic viability. Theoretical models have been employed to predict ADME (Absorption, Distribution, Metabolism, Excretion) parameters, which are crucial for assessing the compound's bioavailability and efficacy in vivo .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Biological Activity |
|---|---|
| N-{(E)-Amino[(4-methylquinazolin-2-yl)amino]methylene}-2-chloroacetamide | Potential enzyme inhibitor |
| 4-(2-aminoethyl)-benzenesulfonamide | Decreases perfusion pressure |
| N-(4-Amino-6-morpholin-4-yl-[1,3,5]triazin-2-yl)-4-chloro-2-mercapto-benzenesulfonamide | Anticancer potential |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves condensation reactions between sulfonamide precursors and quinazoline derivatives. For example, analogous compounds are synthesized by reacting 5-aminotetrazole monohydrate with p-toluenesulfonyl chloride under alkaline conditions (pH 9–10) at room temperature, monitored by TLC . Purification is achieved via slow evaporation of a methanol/ethyl acetate mixture, yielding crystals suitable for X-ray analysis. Optimizing stoichiometry, solvent polarity, and pH control (to stabilize intermediates) can improve yields above 80% .
Q. Which spectroscopic and crystallographic techniques are critical for confirming structural integrity and purity?
- X-ray diffraction (XRD): Single-crystal XRD using Bruker APEXII CCD diffractometers with MoKα radiation (λ = 0.71073 Å) provides precise bond lengths and angles. Refinement with SHELXL (e.g., R-factor < 0.05) ensures accuracy .
- Spectroscopy: ¹H/¹³C NMR confirms functional groups, while IR identifies sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends (~3300 cm⁻¹). Mass spectrometry validates molecular weight .
Q. How are hydrogen bonding and molecular packing analyzed in the crystal lattice?
Hydrogen bonds (e.g., N–H⋯O and O–H⋯N) are quantified using XRD data. For example, intramolecular N2–H2N⋯O2 interactions form six-membered rings (graph-set notation S(6)), while intermolecular bonds create dimeric motifs . Software like PLATON or Mercury visualizes packing patterns and calculates dihedral angles (e.g., 83.19° between sulfonamide and aromatic planes) .
Advanced Research Questions
Q. How can computational tools like Multiwfn elucidate electron density distribution and non-covalent interactions?
Multiwfn analyzes wavefunctions to map electrostatic potential surfaces (EPS), electron localization functions (ELF), and bond order matrices. For example, EPS can predict nucleophilic/electrophilic sites for drug-target interactions, while ELF reveals lone-pair distributions in the quinazoline ring . Topological analysis (AIM theory) quantifies hydrogen bond strengths using electron density at bond critical points .
Q. What strategies resolve contradictions in crystallographic data, such as divergent hydrogen bonding patterns?
- Refinement protocols: Compare SHELXL (for small molecules) vs. PHENIX (for macromolecules) outputs to identify systematic errors .
- Validation tools: Use checkCIF/PLATON to flag geometric outliers (e.g., unusual N–N bond lengths in azido groups) .
- Cross-referencing: Compare with structurally similar compounds (e.g., 4-{[(E)-Amino]methylidene}benzenesulfonamide derivatives) to assess packing consistency .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity through substituent modifications?
- Alkylthio substitutions: Introduce 2-benzylthio groups to enhance hydrophobic interactions with target proteins, as seen in anticancer analogs .
- Quinazoline modifications: Replace 4-methyl with electron-withdrawing groups (e.g., Cl, NO₂) to modulate π-π stacking in enzyme binding pockets .
- Validation: Test analogs via in vitro assays (e.g., kinase inhibition) and correlate activity with computed descriptors (e.g., LogP, polar surface area) .
Q. What experimental and computational methods validate molecular docking predictions for this compound?
- Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., EGFR kinase). Focus on key residues (e.g., Lys721, Asp831) .
- Validation: Compare docking poses with co-crystallized ligands (PDB: 1M17) using RMSD metrics.
- MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability and free energy (MM-PBSA calculations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
